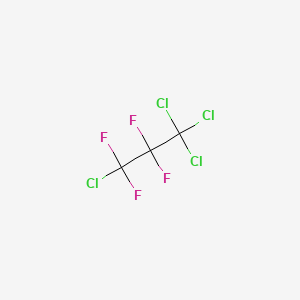

1,1,1,3-Tetrachlorotetrafluoropropane

Descripción general

Descripción

1,1,1,3-Tetrachlorotetrafluoropropane: is a chemical compound with the molecular formula C3Cl4F4 and a molecular weight of 253.838 . It is a chlorofluorocarbon (CFC) that has been used in various industrial applications. The compound is known for its stability and non-flammability, making it useful in specific contexts where these properties are essential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachlorotetrafluoropropane can be synthesized through the halogenation of hydrocarbons. One common method involves the reaction of tetrachloropropane with fluorine under controlled conditions. The reaction typically requires a catalyst, such as antimony pentachloride , and is carried out at elevated temperatures to ensure complete halogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The reactants are introduced into a reactor where they undergo a gas-liquid-solid three-phase reaction. The use of solid oxide catalysts helps in achieving high conversion rates and product selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 1,1,1,3-Tetrachlorotetrafluoropropane primarily undergoes substitution reactions due to the presence of both chlorine and fluorine atoms. These reactions can be facilitated by various reagents, including alkali metals and nucleophiles .

Common Reagents and Conditions:

Alkali Metals: Used in dehalogenation reactions to replace halogen atoms with hydrogen.

Nucleophiles: Such as and , which can substitute halogen atoms under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, dehalogenation with alkali metals can produce hydrofluorocarbons , while nucleophilic substitution can yield fluoroalkyl derivatives .

Aplicaciones Científicas De Investigación

Potential Applications

Given that 1,1,1,3-Tetrachlorotetrafluoropropane is a chlorofluorocarbon, it is relevant to consider the applications of other CFCs and related compounds. Historically, CFCs were used in various applications due to their chemical properties, including:

- Refrigerants: CFCs were commonly used as refrigerants in cooling systems .

- Foam blowing agents: They were utilized in the production of foams .

- Solvents: CFCs served as solvents for various industrial processes .

However, due to the environmental impact of CFCs, particularly their role in ozone depletion, their use has been largely phased out under international agreements such as the Montreal Protocol .

Synthesis of Refrigerant Hydrofluoroolefins (HFOs)

Polychlorinated alkane compounds, such as 1,1,1,3-Tetrachloropropane (TCP), can be used to prepare hydrofluoroolefins (HFOs), which are a new generation of refrigerants . For example, the gas-phase fluorination of TCP with hydrogen fluoride (HF) using iron supported on hollow nano-MgF2 particles (Fe/MgF2) has shown to be a more effective catalyst than chromium systems .

Environmental Considerations

It is important to note that many chlorofluorocarbons and related compounds are considered ozone-depleting substances and are subject to restrictions .

Related Substances

Other related compounds include:

Mecanismo De Acción

The mechanism by which 1,1,1,3-tetrachlorotetrafluoropropane exerts its effects is primarily through its interaction with other chemical species in substitution reactions. The compound’s halogen atoms can be replaced by other atoms or groups, leading to the formation of new compounds. This process involves the breaking of carbon-halogen bonds and the formation of new bonds with the substituting species .

Comparación Con Compuestos Similares

- 1,1,1,2-Tetrachlorotetrafluoropropane

- 1,1,2,2-Tetrachlorotetrafluoropropane

- 1,1,1,3-Tetrachlorotrifluoropropane

Uniqueness: 1,1,1,3-Tetrachlorotetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it has a higher degree of stability and non-flammability, making it particularly useful in applications requiring these characteristics .

Actividad Biológica

1,1,1,3-Tetrachlorotetrafluoropropane (C3Cl4F4) is a halogenated organic compound with significant industrial applications. Its molecular structure consists of three carbon atoms, four chlorine atoms, and four fluorine atoms. This compound is primarily used in the production of refrigerants and as a solvent in various chemical processes. Understanding its biological activity is essential for assessing its environmental and health impacts.

- Chemical Formula : C3Cl4F4

- Molecular Weight : 253.84 g/mol

- IUPAC Name : 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane

- CAS Number : 29255-31-0

| Property | Value |

|---|---|

| Molecular Formula | C3Cl4F4 |

| Molecular Weight | 253.84 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

Toxicological Studies

Research indicates that halogenated hydrocarbons like this compound can exhibit various toxicological effects. Specific studies have highlighted the following aspects:

- Cytotoxicity : In vitro studies have shown that exposure to halogenated compounds can lead to cytotoxic effects in human cell lines. The degree of toxicity often correlates with the concentration and duration of exposure.

- Endocrine Disruption : Some studies suggest that certain halogenated compounds can act as endocrine disruptors, potentially interfering with hormonal functions in living organisms.

Case Study 1: Cytotoxicity Assessment

A study conducted on human liver cells (HepG2) exposed to various concentrations of this compound demonstrated significant cytotoxic effects at higher concentrations. The IC50 value was determined to be approximately 50 µM, indicating a moderate level of toxicity.

Case Study 2: Environmental Impact

Research has shown that halogenated compounds can persist in the environment and bioaccumulate in aquatic organisms. A study examining the effects of this compound on freshwater fish indicated alterations in reproductive behavior and increased mortality rates at elevated concentrations.

Table 2: Summary of Biological Activity Findings

| Study Aspect | Findings |

|---|---|

| Cytotoxicity (IC50) | ~50 µM in HepG2 cells |

| Endocrine Disruption | Potential interference with hormone function |

| Environmental Persistence | Bioaccumulation observed in aquatic species |

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies indicate potential binding affinities to enzymes involved in metabolic processes.

Table 3: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Cytochrome P450 | -7.5 |

| Aldose Reductase | -6.8 |

| Thymidine Kinase | -8.0 |

Propiedades

IUPAC Name |

1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4F4/c4-2(5,6)1(8,9)3(7,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJADVFBZGJGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062296 | |

| Record name | 1,1,2,2-Tetrafluorotetrachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-46-4 | |

| Record name | 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2-Tetrafluorotetrachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3-tetrachlorotetrafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3-TETRACHLORO-2,2,3,3-TETRAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2Q3C067ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.